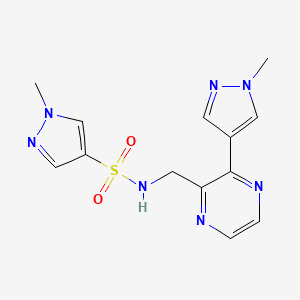

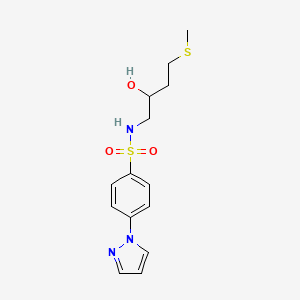

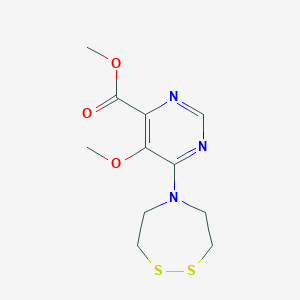

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a highly substituted pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-sulfonyl-1H-pyrazoles, which are structurally related to the compound , can be achieved through a Lewis base-catalyzed process involving N-propargylic sulfonylhydrazone derivatives. This process includes the formation of allenic sulfonamide and a subsequent 1,3-sulfonyl shift, which are critical steps in the transformation . Additionally, the use of a 2-aminophenyl-1H-pyrazole as a removable directing group has been shown to facilitate copper-mediated C-H amidation and sulfonamidation, leading to the formation of various amides and sulfonamides .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit a complex arrangement due to the presence of multiple substituents, including the sulfonyl group and the pyrazinyl moiety. The presence of these groups can influence the overall geometry and electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be quite varied. For instance, the treatment of amino pyrazole with sulfonyl chloride can lead to the formation of sulfonamides . These sulfonamides can further undergo condensation with various reagents to yield a wide range of heterocyclic compounds, such as unsaturated ketones, semicarbazones, thiosemicarbazones, pyrazoles, isoxazoles, pyrimidinethiones, pyrans, and pyridines . Additionally, reactions with halocarbonyl compounds can produce thiazolines and thiazolidinones .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, in general, pyrazole derivatives exhibit a range of properties depending on their substitution patterns. These properties can include solubility in various solvents, melting points, and stability under different conditions. The presence of a sulfonyl group can increase the compound's acidity and potentially its solubility in water due to the polar nature of the sulfonamide linkage.

Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Extensive structure-activity relationship (SAR) work within this series identified potent and selective inhibitors, leading to compounds like celecoxib, currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial and Antitumor Activities

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, showed high antibacterial activities, indicating their potential for developing new antimicrobial treatments (Azab, Youssef, & El-Bordany, 2013). Additionally, pyrazole-sulfonamide derivatives have been designed and synthesized, demonstrating significant antiproliferative activities against various cancer cell lines, showcasing their potential as anticancer agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Hybrid Compounds and Carbonic Anhydrase Inhibition

The development of sulfonamide hybrids, combining sulfonamides with other biologically active molecules, has led to compounds with a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. These hybrids have been shown to possess enhanced effectiveness and versatility in medical applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

properties

IUPAC Name |

1-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O2S/c1-19-8-10(5-16-19)13-12(14-3-4-15-13)7-18-23(21,22)11-6-17-20(2)9-11/h3-6,8-9,18H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXCNOLZZOWWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)

![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)

![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)